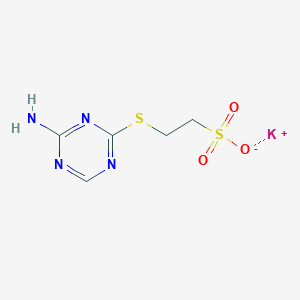

Potassium 2-((4-amino-1,3,5-triazin-2-yl)thio)ethane-1-sulfonate

Description

Properties

Molecular Formula |

C5H7KN4O3S2 |

|---|---|

Molecular Weight |

274.4 g/mol |

IUPAC Name |

potassium;2-[(4-amino-1,3,5-triazin-2-yl)sulfanyl]ethanesulfonate |

InChI |

InChI=1S/C5H8N4O3S2.K/c6-4-7-3-8-5(9-4)13-1-2-14(10,11)12;/h3H,1-2H2,(H,10,11,12)(H2,6,7,8,9);/q;+1/p-1 |

InChI Key |

NAYDRYHEZMZFQL-UHFFFAOYSA-M |

Canonical SMILES |

C1=NC(=NC(=N1)SCCS(=O)(=O)[O-])N.[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 2-((4-amino-1,3,5-triazin-2-yl)thio)ethane-1-sulfonate typically involves the nucleophilic substitution reaction of 4-amino-1,3,5-triazine with a suitable thiol reagent, followed by sulfonation. The reaction conditions often include the use of solvents such as dioxane and bases like sodium carbonate . Microwave-assisted synthesis has also been explored to enhance reaction efficiency .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Potassium 2-((4-amino-1,3,5-triazin-2-yl)thio)ethane-1-sulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve moderate temperatures and the use of solvents like water or organic solvents .

Major Products Formed

The major products formed from these reactions include various substituted triazine derivatives, sulfonic acids, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Potassium 2-((4-amino-1,3,5-triazin-2-yl)thio)ethane-1-sulfonate has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: Research is ongoing to explore its potential as an antifungal, anticancer, and antiviral agent.

Industry: It is used in the development of advanced materials, including coatings and polymers.

Mechanism of Action

The mechanism of action of Potassium 2-((4-amino-1,3,5-triazin-2-yl)thio)ethane-1-sulfonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . Additionally, it can interact with proteins and nucleic acids, influencing various biological pathways .

Comparison with Similar Compounds

Similar Compounds

2-Amino-1,3,5-triazine: A simpler triazine derivative with similar chemical properties.

4,6-Dichloro-1,3,5-triazine: Known for its use in the synthesis of more complex triazine derivatives.

2,4-Diamino-1,3,5-triazine: Another triazine derivative with applications in medicinal chemistry.

Uniqueness

Potassium 2-((4-amino-1,3,5-triazin-2-yl)thio)ethane-1-sulfonate is unique due to its combination of a triazine ring with a sulfonate group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Biological Activity

Potassium 2-((4-amino-1,3,5-triazin-2-yl)thio)ethane-1-sulfonate is a compound that belongs to the class of sulfonates and incorporates a triazine moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties based on recent research findings.

Chemical Structure and Properties

The compound features a sulfonate group attached to a thioether linked to a triazine ring. The presence of the 1,3,5-triazine core is significant as it enhances the compound's biological activity through various mechanisms.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of triazine derivatives. For instance, compounds containing the 1,3,5-triazine structure have demonstrated activity against both Gram-positive and Gram-negative bacteria. In one study, derivatives were tested against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis, showing notable inhibition zones indicating their effectiveness .

| Microorganism | Activity Observed |

|---|---|

| Staphylococcus aureus | Significant inhibition |

| Escherichia coli | Moderate inhibition |

| Bacillus subtilis | High susceptibility |

Anticancer Activity

The anticancer properties of this compound are particularly intriguing. Research has shown that triazine derivatives can induce apoptosis in cancer cells by inhibiting specific enzymes involved in tumorigenesis. For example, studies indicate that certain triazine compounds can inhibit kinases associated with cancer cell metabolism and proliferation .

Case Study: Inhibition of Cancer Cell Proliferation

In vitro studies conducted on various cancer cell lines (e.g., MDA-MB-231 and HeLa) revealed that specific triazine derivatives exhibit IC50 values in the low micromolar range, suggesting potent anticancer activity. The mechanism involves the induction of cell cycle arrest and apoptosis through modulation of signaling pathways related to cancer progression.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 0.16 | Apoptosis induction |

| HeLa | 0.21 | Cell cycle arrest at G0/G1 phase |

| Jurkat | 22.43 | Inhibition of proliferation |

Enzyme Inhibition

The enzyme inhibitory activity of this compound has been linked to its ability to disrupt metabolic pathways in cancer cells. Triazine derivatives have been shown to inhibit pyruvate dehydrogenase kinases (PDKs), which play a crucial role in regulating energy metabolism in cancer cells .

Summary of Enzyme Inhibition Studies

A recent study reported that several synthesized triazine derivatives effectively inhibited PDKs at low micromolar concentrations:

| Compound | PDK Inhibition (%) | Concentration (µM) |

|---|---|---|

| Compound A | 94.4 | 10 |

| Compound B | 96.4 | 10 |

| Compound C | 98.6 | 10 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.